molecular formula C10H12O3 B6255258 methyl 5-hydroxy-2,3-dimethylbenzoate CAS No. 5628-58-0

methyl 5-hydroxy-2,3-dimethylbenzoate

Cat. No.: B6255258
CAS No.: 5628-58-0
M. Wt: 180.2
InChI Key:
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Description

Methyl 5-hydroxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fifth position and methyl groups at the second and third positions on the benzene ring. This compound is often used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of 5-hydroxy-2,3-dimethylbenzoic acid

      Starting Material: 5-hydroxy-2,3-dimethylbenzoic acid.

      Reagents: Methanol and a strong acid catalyst such as sulfuric acid.

      Conditions: The reaction mixture is heated under reflux, typically at temperatures around 60-70°C, for several hours to ensure complete esterification.

      Procedure: The benzoic acid derivative is dissolved in methanol, and sulfuric acid is added dropwise. The mixture is then heated under reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, neutralized with a base such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane.

  • Industrial Production Methods

      Large-Scale Esterification: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

      Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids, while the hydroxyl group can be converted to a ketone or aldehyde.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

      Products: Reduction of the ester group can yield the corresponding alcohol, while the hydroxyl group remains unchanged.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Conditions: Typically performed under reflux in the presence of a base such as pyridine.

      Products: Substitution of the hydroxyl group with a halogen to form halogenated derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Methyl 5-hydroxy-2,3-dimethylbenzoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring benzoic acid derivatives.

Medicine

    Pharmaceutical Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Utilized in the development of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-2,3-dimethylbenzoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme catalysis. In pharmaceutical applications, the compound’s structure allows it to fit into binding sites of target proteins, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-2,3-dimethylbenzoate: Similar structure but with the hydroxyl group at the fourth position.

    Methyl 5-hydroxy-2,4-dimethylbenzoate: Similar structure but with the methyl groups at the second and fourth positions.

    Ethyl 5-hydroxy-2,3-dimethylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-hydroxy-2,3-dimethylbenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical behaviors and biological activities compared to its isomers and analogs.

Properties

CAS No.

5628-58-0

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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